molecular formula C10H8O9S3 B13795415 Naphthalene-1,2,6-trisulfonic acid CAS No. 27870-20-8

Naphthalene-1,2,6-trisulfonic acid

Cat. No.: B13795415
CAS No.: 27870-20-8
M. Wt: 368.4 g/mol
InChI Key: ARPQPTULFLQNBJ-UHFFFAOYSA-N
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Description

Naphthalene-1,2,6-trisulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. It is characterized by the presence of three sulfonic acid groups attached to the naphthalene ring at positions 1, 2, and 6. This compound is known for its high solubility in water and its stability, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,2,6-trisulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid and oleum at elevated temperatures. The reaction conditions are carefully controlled to ensure the selective introduction of sulfonic acid groups at the desired positions on the naphthalene ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous addition of naphthalene and oleum into a reactor containing sulfuric acid. The temperature is maintained between 140°C and 240°C throughout the process. After the sulfonation reaction is complete, the product is isolated and purified through a series of filtration, washing, and drying steps .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,2,6-trisulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene-1,2,6-trisulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-1,2,6-trisulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions. In biological systems, the compound can interact with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1,3,6-trisulfonic acid
  • Naphthalene-1,5-disulfonic acid (Armstrong’s acid)
  • Naphthalene-2,6-disulfonic acid

Uniqueness

Naphthalene-1,2,6-trisulfonic acid is unique due to the specific positions of its sulfonic acid groups, which confer distinct chemical and physical properties. This positional arrangement affects its reactivity and solubility, making it suitable for specific applications that other naphthalenesulfonic acids may not be able to fulfill .

Properties

CAS No.

27870-20-8

Molecular Formula

C10H8O9S3

Molecular Weight

368.4 g/mol

IUPAC Name

naphthalene-1,2,6-trisulfonic acid

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)7-2-3-8-6(5-7)1-4-9(21(14,15)16)10(8)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)

InChI Key

ARPQPTULFLQNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)O)S(=O)(=O)O)C=C1S(=O)(=O)O

Origin of Product

United States

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